molecular formula C24H27N5O4S B12719113 Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide CAS No. 81761-82-2

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide

Cat. No.: B12719113
CAS No.: 81761-82-2
M. Wt: 481.6 g/mol
InChI Key: KOBPHRCGPWYCAB-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide typically involves multi-step organic reactions. Common starting materials might include substituted benzothiazines and pyrazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activities. It might exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might be investigated for its ability to treat certain diseases or conditions, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolobenzothiazines: Compounds with similar core structures but different substituents.

    Benzothiazine Derivatives: Compounds that share the benzothiazine ring but have different functional groups.

Uniqueness

What sets Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide apart is its specific combination of functional groups and ring structures. This unique arrangement might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

81761-82-2

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxo-1-phenylpyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C24H27N5O4S/c1-27-23-21(24(30)25-12-7-13-28-14-16-33-17-15-28)26-29(18-8-3-2-4-9-18)22(23)19-10-5-6-11-20(19)34(27,31)32/h2-6,8-11H,7,12-17H2,1H3,(H,25,30)

InChI Key

KOBPHRCGPWYCAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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